N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-10-3-5-11(6-4-10)20(17,18)15-9-2-7-13(16)12(14)8-9/h2-8,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLGGQWIEZSHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as osmium(VIII) oxide . The reaction is carried out in an acidic medium with a constant ionic strength .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium fluoride (NaF) or sodium chloride (NaCl) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxy compound.
Substitution: Formation of fluorinated or chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide.
- Mechanism of Action : The compound has been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. In vitro studies indicated a high inhibitory capacity against SMMC-7721 liver cancer cells with an IC50 value of 88 nM. Notably, it exhibited minimal toxicity to normal human hepatocyte cells (IC50 = 10 μM) .
- Case Study : In vivo experiments demonstrated that this compound significantly inhibited tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .
Antiviral Properties
This compound derivatives have been investigated for their antiviral activities.
- Activity Against Influenza : Some derivatives showed promising antiviral effects against the H5N1 influenza virus. These compounds were tested for their efficacy using plaque reduction assays on Madin-Darby canine kidney cells, revealing significant antiviral activity .
Antioxidant Effects
The compound has also been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Study Findings : Certain bromophenol derivatives related to this compound demonstrated significant antioxidant activity by ameliorating oxidative damage in keratinocytes . This suggests potential applications in skin protection and anti-aging formulations.
Synthesis Applications
This compound serves as a valuable building block in organic synthesis.
- Synthetic Pathways : It can be utilized in the synthesis of various biologically active compounds through reactions such as the Mukaiyama aldol reaction and other coupling reactions . This versatility makes it an essential reagent in medicinal chemistry.
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
Anticancer Activity
- E7010 : Inhibits tubulin polymerization via binding to the colchicine site, leading to cell cycle arrest in the G2/M phase. It exhibits clinical antitumor activity with an IC50 in the low micromolar range .
- Compound 13c: Demonstrates potent anticancer activity against gastrointestinal adenocarcinoma (IC50 = 4.0 µM for AGS cells), attributed to the thiazole ring and methoxy-hydroxyphenyl substituents enhancing target affinity .
- Target Compound : While direct data are unavailable, the bromo and hydroxyl groups may confer similar tubulin-binding or kinase-inhibitory properties, warranting further investigation.
Antibacterial Activity
- 4-Methoxybenzenesulfonamide Derivatives : highlights that sulfonamides with electron-donating groups (e.g., methoxy) exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound’s hydroxyl group may further improve solubility and target engagement .
Thermodynamic and Binding Profiles
- Tubulin Binding : Sulfonamides like E7010 and T138067 bind reversibly to tubulin’s colchicine site, inducing conformational changes. Isothermal titration calorimetry (ITC) studies reveal enthalpy-driven binding for some derivatives, while others show entropy-driven mechanisms, depending on substituent positioning (e.g., chloro vs. methoxy groups) .
Biologische Aktivität
N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibits cell growth in several cancer types, including breast and liver cancers.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound's mechanism of action appears to involve the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells. In xenograft models, it significantly reduced tumor growth, indicating its potential as an effective anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Telomerase Inhibition : The compound has been identified as a potent inhibitor of telomerase, which plays a critical role in maintaining the immortality of cancer cells .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased caspase-3 activation, suggesting that it promotes apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound induces cell cycle arrest in the G1 phase, further contributing to its antiproliferative effects .
Case Studies
Several case studies have documented the effects of this compound:
- Study on MDA-MB-231 Cells : A study reported that this compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. The IC50 value was determined to be approximately 1.95 µM, showcasing its potency against breast cancer cells .
- Xenograft Model : In vivo studies utilizing xenograft models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(3-bromo-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with a substituted aniline precursor (e.g., 3-bromo-4-hydroxyaniline) under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry, reaction time (12–24 hours), and temperature (0–25°C) to minimize side products like sulfonate esters . Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring via TLC or HPLC ensures intermediate stability .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (MoKα radiation, λ = 0.71073 Å) at 296 K. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of hydrogen bonding and disorder . Key parameters include space group determination (e.g., monoclinic P2₁/c), Z-value, and refinement of thermal displacement parameters. Hydrogen bonds (e.g., O–H···O/N) are analyzed using Mercury or OLEX2 .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus, E. coli, and drug-resistant strains (e.g., MRSA) using broth microdilution .
- Anticancer potential : Cell viability assays (MTT or resazurin) across cancer cell lines (e.g., NCI-60 panel) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., CaMK II) or sulfotransferases, with KN-93 phosphate (IC₅₀ ~ 0.5–1 μM) as a reference inhibitor .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this sulfonamide derivative?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the bromo/hydroxy substitution pattern (e.g., 3-chloro-4-methoxy) and compare bioactivity .
- Functional group tuning : Replace the methoxy group with ethoxy or trifluoromethoxy to assess electronic effects on receptor binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin (PDB ID: 1SA0) or CaMK II (PDB ID: 2V7O) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity screens to minimize variability .
- Orthogonal assays : Validate results using complementary methods (e.g., flow cytometry for cell cycle effects vs. transcriptomic profiling for pathway analysis) .
- Batch-to-batch reproducibility : Characterize compound purity (HPLC ≥98%) and confirm stereochemical stability via ¹H/¹³C NMR .
Q. How can gene expression profiling elucidate its mechanism of action in cancer cells?
- Methodological Answer :
- Microarray/RNA-seq : Treat cancer cells (e.g., MCF-7 or HeLa) with the compound (10 μM, 24 hours) and analyze differentially expressed genes (DEGs) using tools like DESeq2. Focus on pathways like apoptosis (e.g., BAX, BCL2) or cell cycle regulation (e.g., CDKN1A, CCND1) .
- COMPARE analysis : Correlate transcriptomic profiles with known inhibitors (e.g., E7010 or E7070) to classify its mode of action (e.g., antimitotic vs. antiproliferative) .
Q. What strategies improve its pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or PEGylation to increase aqueous solubility (>1 mg/mL in PBS) .
- Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH) to identify metabolic hotspots (e.g., demethylation of the methoxy group). Introduce blocking groups (e.g., fluorine) to reduce clearance .
- Bioavailability testing : Administer via oral gavage in rodent models and measure plasma concentrations (LC-MS/MS) to calculate AUC and Cmax .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
